
2-((1H-Pyrazol-1-yl)methoxy)-4,6-dimethylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1H-Pyrazol-1-yl)methoxy)-4,6-dimethylbenzaldehyde is an organic compound that features a pyrazole ring attached to a benzaldehyde moiety through a methoxy linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Pyrazol-1-yl)methoxy)-4,6-dimethylbenzaldehyde typically involves the reaction of 4,6-dimethyl-2-hydroxybenzaldehyde with 1H-pyrazole in the presence of a suitable base. The reaction is carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The methoxy group is introduced through a methylation step using methyl iodide or dimethyl sulfate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-((1H-Pyrazol-1-yl)methoxy)-4,6-dimethylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-((1H-Pyrazol-1-yl)methoxy)-4,6-dimethylbenzoic acid.
Reduction: 2-((1H-Pyrazol-1-yl)methoxy)-4,6-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which 2-((1H-Pyrazol-1-yl)methoxy)-4,6-dimethylbenzaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to modulate their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde: Similar structure with a methoxy group at a different position.
2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde: Similar structure with a methyl group instead of a methoxy group.
2-(1H-Pyrazol-1-yl)benzaldehyde: Lacks the methoxy and dimethyl groups.
Uniqueness
2-((1H-Pyrazol-1-yl)methoxy)-4,6-dimethylbenzaldehyde is unique due to the presence of both the methoxy and dimethyl groups, which can influence its chemical reactivity and biological activity. These functional groups can also affect the compound’s solubility and overall stability, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C13H14N2O2 |
|---|---|
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
2,4-dimethyl-6-(pyrazol-1-ylmethoxy)benzaldehyde |
InChI |
InChI=1S/C13H14N2O2/c1-10-6-11(2)12(8-16)13(7-10)17-9-15-5-3-4-14-15/h3-8H,9H2,1-2H3 |
InChI-Schlüssel |
AHJGFEFTFUYXJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)OCN2C=CC=N2)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


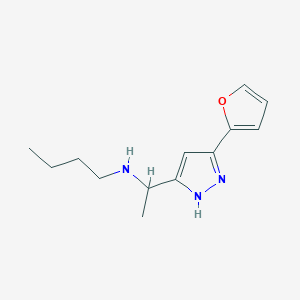

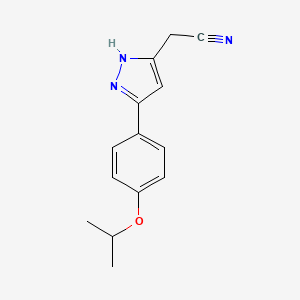
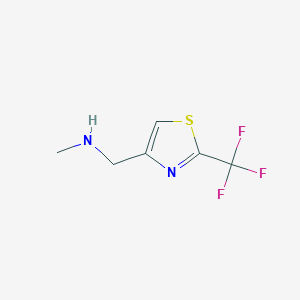



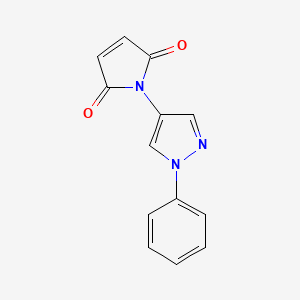

![6-(4-Chlorophenyl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11803667.png)

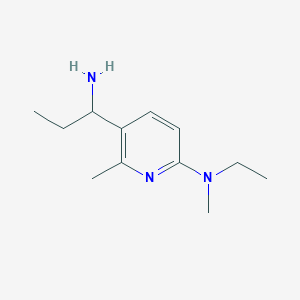
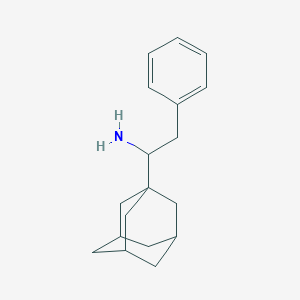
![4-(Furan-2-yl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11803699.png)
